molecular formula C20H22N4O3 B10931740 [6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10931740
M. Wt: 366.4 g/mol
InChI Key: AMRHFGBESVSJPB-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the methoxyphenyl group and the morpholino group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves a multi-step process:

    Formation of the Pyrazolo[3,4-b]pyridine Core: The initial step involves the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and a pyridine carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

    Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-b]pyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and inhibitors of these enzymes are valuable tools for studying cellular processes and developing therapeutic agents.

Medicine

In medicine, 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific kinases makes it a promising candidate for the treatment of various cancers, including colorectal cancer and non-small cell lung cancer .

Industry

In industry, this compound can be used in the development of new materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of advanced polymers and the development of new drug candidates.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves the inhibition of specific kinases. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, making it a more effective kinase inhibitor compared to its analogs.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H22N4O3/c1-13-18-16(20(25)24-8-10-27-11-9-24)12-17(21-19(18)23(2)22-13)14-4-6-15(26-3)7-5-14/h4-7,12H,8-11H2,1-3H3

InChI Key

AMRHFGBESVSJPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCOCC4)C

Origin of Product

United States

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